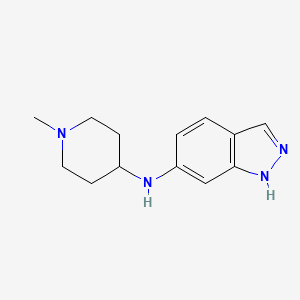

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

Description

Properties

IUPAC Name |

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXWPHUGOCWWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416880-15-4 | |

| Record name | N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Overview of Indazole Derivatives

Indazole derivatives have emerged as promising candidates in cancer therapy due to their diverse biological activities. The indazole scaffold is known for its ability to interact with various biological targets, leading to significant antiproliferative effects against several cancer cell lines. The compound N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine belongs to this class and has been evaluated for its effectiveness in inhibiting cancer cell growth.

Antiproliferative Activity

Recent studies have demonstrated that N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine exhibits notable antiproliferative activity against various cancer cell lines. In vitro assays have shown that this compound can inhibit the proliferation of human lung cancer (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT116) cells.

IC50 Values

The potency of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is quantified through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values of this compound against selected cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 0.80 |

| HepG2 | 0.34 |

| MCF-7 | 0.23 |

| HCT116 | 0.88 |

These values suggest that the compound possesses strong inhibitory effects, particularly against the MCF-7 and A549 cell lines, making it a candidate for further development as an anticancer agent .

The mechanisms underlying the antiproliferative activity of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine involve several pathways:

Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells through the mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2 . Flow cytometry assays revealed a dose-dependent increase in apoptotic cells upon treatment with this compound.

Reactive Oxygen Species (ROS) Generation: Treatment with N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine leads to increased levels of ROS, which can induce oxidative stress and contribute to cell death . The disruption of mitochondrial membrane potential further supports its role in triggering apoptosis.

Inhibition of Migration and Invasion: The compound also affects the metastatic potential of cancer cells by inhibiting migration and invasion, likely through downregulation of matrix metalloproteinase (MMP) activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications to the piperidine ring and indazole core can significantly influence their potency and selectivity.

Key Findings:

- Substituent Variations: Substituents on the indazole ring can enhance or diminish biological activity. For instance, replacing certain groups with more favorable substituents has been shown to improve IC50 values across different cell lines .

- Piperidine Modifications: Alterations in the piperidine moiety can also impact efficacy; specific alkyl substitutions have been found to maintain or enhance activity against multiple cancer types .

Case Studies

Several studies have highlighted the efficacy of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine as a potential anticancer agent:

- In Vitro Studies: Research demonstrated that this compound effectively inhibited cell proliferation in various cancer models, showcasing its broad-spectrum anticancer properties.

- In Vivo Efficacy: Preliminary animal studies indicated that N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine could suppress tumor growth without significant side effects, suggesting a favorable therapeutic index .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine and its derivatives as promising anticancer agents.

Case Study: Indazole Derivatives

A study synthesized various indazole derivatives, including N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, and evaluated their effects against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these compounds, one derivative exhibited a notable inhibitory effect against K562 cells with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Key Findings:

- Mechanism of Action: The compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway .

- Selectivity: It showed selectivity for normal cells, with a higher IC50 value of 33.2 µM for HEK-293 cells .

Inhibition of CFMS

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine has also been identified as a potential inhibitor of the colony-stimulating factor 1 receptor (CFMS), which is implicated in various diseases, including cancer and autoimmune disorders.

Patent Insights

A patent describes substituted indazole compounds as CFMS inhibitors, indicating their utility in treating bone-related diseases, cancer, cardiovascular conditions, and pain management . This suggests that N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine could be developed further for therapeutic applications targeting CFMS.

Neurological Applications

The structural properties of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine make it a candidate for neurological research. Compounds with piperidine moieties are known to interact with various neurotransmitter systems.

Pharmacological Research Tool

The compound's unique structure allows it to serve as a pharmacological tool in research settings. Its ability to modulate specific pathways makes it valuable for studying cellular mechanisms in cancer biology and other fields.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and targets:

Key Comparisons

Core Structure Variations

- Indazole vs. Quinazoline :

- The indazole core in N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine and OCLI-023 enables hydrogen bonding via its NH group, whereas vandetanib’s quinazoline core offers a planar structure for stacking interactions with kinase ATP-binding pockets .

- Indazole derivatives are less commonly associated with kinase inhibition compared to quinazolines but show promise in anti-inflammatory contexts (e.g., OCLI-023’s osteoclastogenesis suppression) .

Substituent Effects

1-Methylpiperidin-4-yl Group :

- Present in both the target compound and vandetanib, this group enhances solubility due to its basic nitrogen. In vandetanib, it is part of a methoxy side chain critical for binding to RET and VEGFR kinases .

- In contrast, OCLI-023 uses a pyrimidine-thioether substituent, which may improve metabolic stability but reduce basicity compared to piperidine .

Pyrimidine vs. Piperidine Substitutions :

Purity and Physicochemical Properties

Preparation Methods

Starting Material and Protection

- The synthesis often begins with methyl 1H-indazole-6-carboxylate or similar indazole derivatives.

- Protection of the indazole nitrogen or carboxyl groups is performed using protecting groups such as tetrahydropyranyl (THP), introduced under mild acidic conditions with 3,4-dihydro-2H-pyran (DHP) and microwave irradiation at 50 °C to yield protected intermediates.

Reduction and Oxidation

Amination at the 6-Position

- The aldehyde intermediate is reacted with ammonium chloride and aromatic diamines to form benzimidazole intermediates.

- Reduction of nitro groups to amino groups is achieved via catalytic hydrogenation, yielding aniline derivatives suitable for further coupling.

Coupling with 1-Methylpiperidin-4-yl Amine

- The key step involves the amide or amine coupling between the 6-aminoindazole intermediate and 1-methylpiperidin-4-yl amine.

- Coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are used in solvents like DMF (dimethylformamide) with triethylamine as a base.

- The reaction is typically carried out at room temperature for 4–6 hours, monitored by TLC.

Purification and Characterization

- After coupling, the product is extracted using organic solvents (e.g., chloroform with methanol), washed with sodium bicarbonate and brine solutions, and dried over sodium sulfate.

- Purification is performed by column chromatography using a gradient of methanol in chloroform.

- Characterization includes melting point determination, IR spectroscopy, 1H NMR, and mass spectrometry to confirm structure and purity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of indazole ester | 3,4-Dihydro-2H-pyran, mild acid, microwave | Not specified | Protects nitrogen for selective reactions |

| Reduction to alcohol | LiAlH4, dry conditions | High | Prepares for aldehyde formation |

| Oxidation to aldehyde | Dess-Martin periodinane | High | Enables amination step |

| Amination at 6-position | NH4Cl, aromatic diamine, catalytic H2 | Moderate to high | Forms aminoindazole intermediate |

| Amine coupling | EDC·HCl, HOBt, TEA, DMF, RT, 4–6 h | 58–98 (varies) | Coupling with 1-methylpiperidin-4-yl amine |

Research Findings and Optimization Notes

- The N-methyl group on the piperidine ring is crucial for occupying hydrophobic pockets near the ATP-binding site in kinase inhibitors, suggesting the synthetic route must preserve this functionality without side reactions.

- Alternative coupling strategies such as urea linkages have been explored but showed decreased potency compared to amide linkages, emphasizing the importance of amide bond formation in this compound.

- The use of protecting groups and mild reaction conditions minimizes side reactions and improves overall yields and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, and how can byproduct formation be minimized?

- Methodological Answer : The compound is often synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. However, unexpected byproducts may arise due to competing reactions, such as N-demethylation and self-catalyzed N-diarylation, as observed in the reaction of 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole with 1-methylpiperidinamine. To mitigate this, optimize reaction conditions (e.g., temperature, stoichiometry) and monitor intermediates using LC-MS. Lowering reaction temperatures and using catalytic additives (e.g., CuI for coupling reactions) can suppress side pathways .

Q. Which spectroscopic techniques are most effective for characterizing N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the piperidine and indazole moieties. Key signals include the indazole NH (~δ 10-12 ppm) and piperidine methyl protons (δ ~2.3 ppm, singlet).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ detection).

- X-ray crystallography : Resolves solid-state conformation, particularly for salt forms (e.g., hemi-tartrate salts). Use SHELXL for refinement, as demonstrated in crystallographic studies of related piperidine derivatives .

Q. What biological targets are associated with N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine in kinase inhibition studies?

- Methodological Answer : The 1-methylpiperidin-4-yl group is a common pharmacophore in kinase inhibitors (e.g., SGI-1776, a Pim kinase inhibitor). Evaluate activity using in vitro kinase assays (e.g., ADP-Glo™ for Pim-1/2/3) at concentrations ≤10 µM. Competitive ATP-binding assays (e.g., TR-FRET) can confirm mechanism. Cross-screen against related kinases (e.g., FLT-3) to assess selectivity .

Advanced Research Questions

Q. How can Mitsunobu reactions be optimized to introduce substituents onto the indazole core while preserving the 1-methylpiperidin-4-ylamine group?

- Methodological Answer : Mitsunobu reactions (e.g., coupling 3-(methylamino)propan-1-ol to phenolic precursors) require careful control of reagents. Use DIAD (diisopropyl azodicarboxylate) and PPh3 in anhydrous THF at 0–25°C. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Post-reaction, purify via silica gel chromatography (gradient: 5–20% MeOH/DCM) to isolate yields up to 50% .

Q. What strategies resolve contradictions in SAR studies between in vitro potency and cellular activity for N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine derivatives?

- Methodological Answer : Discrepancies often arise from poor membrane permeability or metabolic instability. Address this by:

- LogP/D measurements : Optimize lipophilicity (cLogP 2–4) via substituent modifications (e.g., trifluoromethoxy groups enhance stability).

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation). Introduce steric hindrance (e.g., gem-dimethyl) or electron-withdrawing groups to block oxidation .

Q. How can multi-component reactions (MCRs) leverage N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine to synthesize spiro-heterocycles?

- Methodological Answer : React the compound with aldehydes and 1H-pyrazol-5(4H)-one under catalyst-free conditions. For example, heating in ethanol at 80°C for 6–8 hours yields spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. Monitor reaction via 1H NMR for imine formation (δ ~8.5 ppm) and spirocyclic ring closure. Purify via recrystallization (EtOH/H2O) for yields >70% .

Q. What crystallographic challenges arise in characterizing salts of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, and how are they addressed?

- Methodological Answer : Salts (e.g., hemi-tartrate) may form disordered solvent regions or twinned crystals. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXD for phasing. For twinning, apply the TWINROTMAT command in SHELXL. Refine hydrogen bonds (e.g., N–H⋯O) to confirm salt stoichiometry. R factors <0.05 are achievable with anisotropic displacement parameters for non-H atoms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the metabolic stability of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine derivatives across species?

- Methodological Answer : Species-specific cytochrome P450 (CYP) isoform activity can cause variability. For example, human CYP3A4 may metabolize the compound faster than rodent CYP2D6. Conduct parallel assays with human, rat, and mouse liver microsomes. Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to identify major pathways. Adjust dosing regimens in vivo based on interspecies scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.